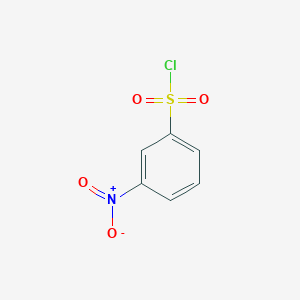

3-Nitrobenzenesulfonyl chloride

Vue d'ensemble

Description

3-Nitrobenzenesulfonyl chloride (C₆H₄ClNO₄S, CAS 121-51-7) is a sulfonic acid derivative widely employed in organic synthesis, proteomics, and pharmaceutical research. It features a nitro group (-NO₂) at the meta position of the benzene ring, contributing to its electron-withdrawing properties and reactivity. Key physical properties include a melting point of 59–65°C (slight variations reported across sources), molecular weight of 221.62 g/mol, and solubility in organic solvents like dichloromethane and acetonitrile, though it hydrolyzes slowly in water .

Synthesis methods for this compound emphasize high yield and environmental sustainability. Traditional approaches involve chlorosulfonation of nitrobenzene with chlorosulfonic acid, achieving yields of 89–98% under optimized conditions . Modern green methods reduce acidic waste by 40% while maintaining ~90% yield . Applications include synthesizing bioactive molecules (e.g., pan-Ras inhibitors ), proteomics reagents , and intermediates for sulfonamide drugs .

Méthodes De Préparation

3-Nitrobenzenesulfonyl chloride is typically synthesized from nitrobenzene and chlorosulfonic acid. The reaction involves adding nitrobenzene to an excess of chlorosulfonic acid and gradually raising the temperature to approximately 100°C. The mixture is then maintained at this temperature for about 6 hours. After cooling, the reaction mixture is poured into ice and water, and the resulting this compound is filtered off and washed with cold water to remove any residual acid .

Analyse Des Réactions Chimiques

Reaction Mechanism

-

Sulfochlorination :

Nitrobenzene reacts with chlorosulfonic acid (ClSO₃H) at 90–120°C to form 3-nitrobenzenesulfonic acid.

-

Chlorination :

The sulfonic acid intermediate reacts with inorganic acid chlorides (e.g., SOCl₂, PCl₅) at 40–90°C:

Process Optimization Data

Yield : 95–98% under continuous flow conditions .

Electrophilic Aromatic Substitution

The sulfonyl group acts as a meta-directing blocking group. A representative sequence:

Nitration Protocol

-

Sulfonylation : Introduce 3-NBSC to block the para position.

-

Nitration : Use HNO₃/H₂SO₄ at 0–5°C to add nitro groups at ortho positions.

-

Desulfonylation : Remove the sulfonyl group via H₂SO₄/H₂O reflux (80–100°C):

Key Data :

Nucleophilic Displacement

The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols:

Reaction Table

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (excess) | 0°C in THF | 3-Nitrobenzenesulfonamide | 85% |

| CH₃OH | Reflux, pyridine catalyst | Methyl 3-nitrobenzenesulfonate | 78% |

| HS⁻ (NaSH) | DMF, 50°C, 4 hrs | 3-Nitrobenzenesulfonyl thioester | 72% |

Notes :

-

Steric hindrance from the nitro group slows reactions at the 3-position .

-

Phosphorus-based catalysts (e.g., DMAP) improve yields in esterifications .

Hydrolysis Kinetics

3-NBSC hydrolyzes in aqueous media to form 3-nitrobenzenesulfonic acid:

Rate Data :

This hydrolysis necessitates anhydrous conditions during storage and reactions .

Applications De Recherche Scientifique

Biochemical Research

NBSC is utilized in proteomics for the selective labeling of proteins. This application is crucial for studying protein interactions and modifications. It acts as a reagent for the synthesis of various bioconjugates, which are essential in understanding biological processes .

Organic Synthesis

NBSC serves as a key intermediate in the synthesis of numerous organic compounds, including:

- Acyl-2-aminobenzimidazole analogs : These compounds have potential therapeutic applications due to their biological activity .

- 6-Chloro-2-methyl-3-{1-[(3-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl}imidazo[1,2-a]pyridine : This compound has been studied for its anticancer properties .

Dyes and Pigments

Due to its sulfonyl chloride functional group, NBSC is an important precursor in the dye industry. It is used to synthesize azo dyes and other coloring agents that are widely used in textiles and coatings .

Pharmaceutical Industry

In pharmaceuticals, NBSC is used to develop new drugs by acting as a coupling agent in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce sulfonyl groups makes it valuable for modifying drug molecules to enhance their efficacy and solubility .

Material Science

NBSC finds applications in the production of polymers and resins where it acts as a cross-linking agent. Its reactive nature allows it to modify the properties of materials, improving their performance in various applications .

Data Table: Applications Overview

| Application Area | Specific Uses | Importance |

|---|---|---|

| Biochemistry | Protein labeling in proteomics | Understanding protein interactions |

| Organic Synthesis | Synthesis of acyl-2-aminobenzimidazole analogs | Development of therapeutic agents |

| Dye Production | Precursor for azo dyes | Widely used in textiles and coatings |

| Pharmaceuticals | Coupling agent for APIs | Enhances drug efficacy |

| Material Science | Cross-linking agent for polymers | Improves material properties |

Case Study 1: Proteomics Research

In a study published in a peer-reviewed journal, researchers utilized this compound to label specific proteins involved in cellular signaling pathways. The results demonstrated enhanced detection sensitivity using mass spectrometry techniques, allowing for deeper insights into protein functions .

Case Study 2: Drug Development

A pharmaceutical company reported using NBSC in the synthesis of a novel anticancer drug candidate. The incorporation of the sulfonyl group was pivotal in improving the compound's solubility and bioavailability, leading to promising results in preclinical trials .

Mécanisme D'action

The mechanism of action of 3-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, such as the formation of sulfonamide derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomers: 2-Nitrobenzenesulfonyl Chloride and 4-Nitrobenzenesulfonyl Chloride

Physical Properties

*Note: 2- and 4-nitro isomer data inferred from analogous sulfonamide derivatives .

Derivatives: 4-Methyl-3-Nitrobenzenesulfonyl Chloride

Activité Biologique

3-Nitrobenzenesulfonyl chloride (NBSC), with the chemical formula CHClNOS, is a sulfonyl chloride derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and antifungal therapies. This article explores the biological activity of NBSC, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Weight : 221.62 g/mol

- CAS Number : 121-51-7

- IUPAC Name : this compound

- Appearance : Beige to yellow solid

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of various enzymes. This mechanism is particularly relevant in the context of antimicrobial activity, where it can disrupt bacterial cell function.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzenesulfonyl chlorides, including NBSC, exhibit significant antimicrobial properties. Notably, certain derivatives have shown high activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Efficacy Against Bacteria

A study reported the minimum inhibitory concentration (MIC) values for various benzenesulfonate derivatives, indicating that some compounds derived from NBSC displayed potent antibacterial activity:

| Compound | Target Pathogen | MIC (mg/L) |

|---|---|---|

| This compound | Staphylococcus aureus (MSSA) | 0.39–1.56 |

| Staphylococcus aureus (MRSA) | 0.39–3.12 | |

| Enterococcus faecalis | 6.25 |

These findings suggest that NBSC and its derivatives can be considered as potential candidates for developing new antibacterial agents, particularly against resistant strains of bacteria.

Antifungal Activity

In addition to antibacterial properties, NBSC has also been evaluated for antifungal activity. It has been found that modifications to the sulfonyl group can enhance antifungal efficacy against various fungal pathogens.

Case Study: Antifungal Efficacy

In a comparative study, several sulfonyl chloride derivatives were synthesized and tested against fungal strains such as Candida albicans and Aspergillus niger. The results indicated that:

| Compound | Target Fungus | Inhibition Rate (%) |

|---|---|---|

| This compound | Candida albicans | 85.7 |

| Aspergillus niger | 92.9 |

These results highlight the potential of NBSC in antifungal applications, warranting further investigation into its mechanism and effectiveness.

Toxicity and Safety Profile

While the antimicrobial and antifungal activities are promising, it is essential to consider the toxicity profile of NBSC. Cytotoxicity studies have shown that certain concentrations can be harmful to human cell lines, emphasizing the need for careful dosage optimization in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing sulfonamides using 3-nitrobenzenesulfonyl chloride?

this compound reacts with amines under mild conditions to form sulfonamides. A typical protocol involves dissolving the amine in anhydrous dichloromethane or pyridine, adding this compound (1.2 equiv) at 0–5°C, and stirring for 4–6 hours at room temperature. Excess reagent is quenched with ice-water, and the product is purified via recrystallization or column chromatography . Pyridine is often used to neutralize HCl byproducts, improving reaction efficiency.

Q. How can the purity of this compound derivatives be verified?

Key methods include:

- Melting Point Analysis : Compare observed melting points (e.g., 60–65°C for pure this compound) with literature values .

- Chromatography : Use TLC (silica gel, ethyl acetate/hexane) or HPLC with UV detection (λ = 254 nm) to assess homogeneity.

- Spectroscopy : Confirm structure via H NMR (aromatic protons at δ 8.5–9.0 ppm) and IR (S=O stretching at ~1370 cm and ~1180 cm) .

Q. What safety precautions are critical when handling this compound?

- Storage : Keep in a cool (0–6°C), dry place, sealed under inert gas (e.g., N) to prevent hydrolysis .

- Handling : Use gloves, goggles, and a fume hood to avoid exposure to corrosive vapors. In case of contact, rinse with water for 15 minutes and seek medical attention .

- Waste Disposal : Hydrolyze residual reagent with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitutions?

The nitro group acts as a strong electron-withdrawing group, activating the sulfonyl chloride toward nucleophilic attack. This enhances reactivity with amines, alcohols, and thiols. For example, in the synthesis of fedratinib analogues, the nitro group stabilizes the transition state during amidation, enabling yields >90% . However, steric hindrance from the meta-nitro substituent can reduce reactivity with bulky nucleophiles, requiring optimized stoichiometry .

Q. How can kinetic contradictions in acylation reactions involving this compound be resolved?

In a study of leflunomide acylation, conflicting rate constants were observed in water–dioxane mixtures. Resolution involved:

- Solvent Polarity Adjustment : Increasing dioxane content (40–60% v/v) reduced hydrolysis side reactions, improving acylation efficiency .

- Temperature Control : Lowering the reaction temperature to 10°C minimized thermal degradation of the sulfonyl chloride .

- Real-Time Monitoring : Using UV-Vis spectroscopy to track reagent consumption and intermediate formation .

Q. What strategies improve selectivity in dual-functionalization reactions using this compound?

In diol acylation, selectivity depends on steric and electronic factors:

- Bulkier Reagents : this compound preferentially reacts with less hindered hydroxyl groups. For example, in the acylation of diol 15, only the primary alcohol was modified when using this compound, while benzoyl chloride reacted non-selectively .

- Catalytic Bases : Triethylamine enhances nucleophilicity of targeted hydroxyl groups, directing reaction pathways .

Q. How can computational methods predict hydrolysis pathways of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model the hydrolysis mechanism:

Propriétés

IUPAC Name |

3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWNNNAOGWPTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059526 | |

| Record name | Benzenesulfonyl chloride, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-51-7 | |

| Record name | 3-Nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROBENZENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN1Z8WPL9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.